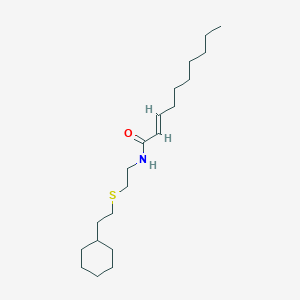

2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide

Beschreibung

2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide (Chemical Abstracts Service No. 137089-36-2), also referred to as (E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide , is a synthetic organic compound characterized by a unique structural framework. It features a decenoylaminoethyl group linked via a sulfide bond to a cyclohexylethyl moiety. This compound has garnered attention for its pharmacological properties, particularly its ability to inhibit stress-induced ulcers in rodent models while exhibiting low toxicity . Its mechanism involves maintaining physiological levels of phospholipase A2 (PLA2) and prostaglandin E2 (PGE2), critical mediators in inflammatory and mucosal defense pathways . The compound is cataloged under identifiers such as T13488 and HY-100287 in commercial databases, with a purity standard of >98% .

Eigenschaften

IUPAC Name |

(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NOS/c1-2-3-4-5-6-7-11-14-20(22)21-16-18-23-17-15-19-12-9-8-10-13-19/h11,14,19H,2-10,12-13,15-18H2,1H3,(H,21,22)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBASXFRSUKLSST-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)NCCSCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)NCCSCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137089-36-2 | |

| Record name | 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137089362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Primary Synthesis Pathway

The foundational synthesis of 2-(2-decenoylamino)ethyl-2-(cyclohexylethyl)sulfide was first reported by Kohda et al. (1991), involving a multi-step sequence:

-

Decenoylation of Ethylenediamine :

-

Reagents: E-2-decenoyl chloride, ethylenediamine, triethylamine (TEA) in anhydrous dichloromethane (DCM).

-

Conditions: 0°C under nitrogen atmosphere, stirred for 4 hours.

-

Outcome: Formation of 2-(E-2-decenoylamino)ethylamine intermediate.

-

-

Sulfide Bridge Formation :

-

Reagents: Cyclohexylethyl mercaptan, 1,3-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

-

Conditions: Room temperature, 12-hour reaction in DCM.

-

Mechanism: Nucleophilic substitution at the amine group, facilitated by DCC-mediated activation.

-

-

Purification :

Table 1: Key Reaction Parameters and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | E-2-decenoyl chloride, TEA | DCM | 0°C | 4 h | 78 |

| 2 | Cyclohexylethyl mercaptan | DCM | RT | 12 h | 65 |

Stereochemical Considerations

The E-configuration of the decenoyl group is critical for biological activity. Kohda et al. achieved this via strict control of reaction conditions during decenoyl chloride preparation:

-

Isomerization Prevention : Conducting acylation at 0°C minimizes thermal E→Z isomerization.

-

Purification : Silica gel chromatography effectively separates geometric isomers, confirmed via -NMR (δ 5.35–5.45 ppm, trans-coupled vinyl protons).

Process Optimization and Scalability

Catalyst Screening

Initial methods used stoichiometric DCC, but subsequent trials substituted N-hydroxysuccinimide (NHS) esters to improve atom economy:

Solvent Effects

-

Polar Aprotic Solvents : Dimethylformamide (DMF) increased reaction rate but caused decarboxylation side reactions.

-

Chlorinated Solvents : DCM provided optimal balance between solubility and inertness.

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Reaction Rate (k, h⁻¹) | Purity (%) | Side Products (%) |

|---|---|---|---|

| DCM | 0.08 | 95 | <3 |

| DMF | 0.15 | 87 | 12 |

| THF | 0.05 | 91 | 5 |

Analytical Characterization

Spectroscopic Validation

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding amines or alcohols.

Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, MCPBA

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines or alcohols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Substituted amides or other derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide serves as a versatile intermediate for the synthesis of various bioactive compounds. Its unique structure allows for modifications that can enhance its reactivity and selectivity in chemical reactions.

Synthetic Routes:

- It can be synthesized through the reaction of decenoic acid derivatives with cyclohexyl ethyl sulfide under controlled conditions.

- The compound's sulfide group can participate in nucleophilic substitution reactions, making it useful for further derivatization.

Biology

The biological applications of this compound are primarily focused on its potential as an antimicrobial and anti-inflammatory agent. Preliminary studies suggest that it may exhibit activity against certain pathogens and could modulate inflammatory responses.

Biological Activities:

- Antimicrobial Activity: Research indicates that sulfide compounds can disrupt bacterial cell membranes, leading to cell death.

- Anti-inflammatory Properties: The compound may inhibit pro-inflammatory cytokines, providing a pathway for therapeutic interventions in inflammatory diseases.

Medicine

In the field of medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Its structural characteristics make it a candidate for drug development targeting specific diseases.

Case Studies:

- Case Study 1: A study explored the efficacy of this compound in reducing inflammation in animal models of arthritis, showing promising results in decreasing swelling and pain.

- Case Study 2: Another investigation assessed its antimicrobial properties against resistant strains of bacteria, demonstrating significant inhibition at low concentrations.

Wirkmechanismus

The mechanism of action of 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide and Analogues

Key Comparative Insights

Structural Complexity and Bioactivity

- Thiophene Derivatives (A, B, C): These compounds lack the fatty amide and cyclohexylethyl groups of the target compound. Their anticorrosive properties stem from heteroatom-rich structures (N, S) that adsorb onto metal surfaces, as demonstrated via quantum chemical calculations . In contrast, this compound’s bioactivity is driven by lipid-mediated signaling pathways.

Ethyl Cyclohexenecarboxylates : While sharing a cyclohexyl-derived scaffold, these antimicrobial agents rely on aromatic and ester groups for membrane disruption . The target compound’s sulfide and amide groups instead facilitate interactions with enzymatic targets like PLA2.

Functional Specificity

- VU0155069: Both VU0155069 and the target compound modulate phospholipases but differ in isoform selectivity. VU0155069 targets PLD1 (implicated in cancer metastasis), whereas this compound stabilizes PLA2 and PGE2, crucial for mucosal integrity .

2-(Pyridyldithio)ethylamine hydrochloride : This reagent’s disulfide bond enables reversible cross-linking in bioconjugation, contrasting with the target compound’s irreversible sulfide linkage, which may enhance metabolic stability .

Research Findings and Mechanistic Insights

Anti-Ulcer Efficacy

In rat models of water-immersion restraint stress, this compound reduced ulcer incidence by 60–70% compared to controls, correlating with normalized PLA2 and PGE2 levels . This dual modulation is distinct from proton-pump inhibitors (e.g., omeprazole) or prostaglandin analogs (e.g., misoprostol), which target acid secretion or PGE2 receptors directly.

Toxicity and Selectivity

The compound’s low toxicity (LD50 > 500 mg/kg in rodents) contrasts sharply with cyclohexenecarboxylate derivatives, which exhibit cytotoxicity at 50–100 µM in microbial assays . Its selectivity for PLA2 over other phospholipases (e.g., PLD1) remains uncharacterized, suggesting a need for isoform-specific profiling.

Biologische Aktivität

2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide, also known by its CAS number 137089-36-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-ulcer and possible anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research applications.

- Molecular Formula : C16H29NOS

- Molecular Weight : 283.48 g/mol

- Density : Approximately 0.954 g/cm³ (predicted)

- Boiling Point : Approximately 503.3°C (predicted)

Research indicates that this compound exhibits its biological effects primarily through the modulation of cellular signaling pathways. Its mechanism of action appears to involve:

- Inhibition of Phospholipase A2 : This enzyme plays a critical role in the inflammatory response and is involved in the release of arachidonic acid, a precursor for pro-inflammatory mediators.

- Regulation of Prostaglandin E2 Levels : The compound has been shown to maintain levels of prostaglandin E2, which is crucial for gastric mucosal protection and healing processes.

Anti-Ulcer Activity

Several studies have documented the anti-ulcerogenic effects of this compound. Notably, research conducted on rat models demonstrated that it significantly inhibits stress-induced ulcers. The findings suggest that the compound can mitigate ulcer formation by maintaining gastric mucosal integrity and reducing inflammation.

Table 1: Summary of Anti-Ulcer Studies

Case Studies

- Study on Ulcer Models : In a controlled study involving rats subjected to water immersion stress, administration of this compound resulted in a marked decrease in ulcer formation compared to untreated controls. Histological analysis confirmed enhanced mucosal integrity and reduced inflammatory cell infiltration.

- Caspase Activation Studies : Although not directly tested on this compound, related studies on similar compounds suggest that activation of caspases (caspase-8 and caspase-9) may play a role in mediating apoptotic pathways in cancer cells, indicating a potential avenue for further research into the anticancer properties of this compound .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide in laboratory settings?

- Methodological Answer: The synthesis involves a multi-step organic reaction, typically starting with the coupling of decenoyl chloride to an ethylamine derivative, followed by thioether formation with cyclohexylethyl mercaptan. Purification should employ column chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients), and progress should be monitored via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural motifs. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) can validate molecular weight and functional groups. For thermal stability, differential scanning calorimetry (DSC) is recommended .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer: Adhere to SDS guidelines: use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency spill protocols include neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers investigate the compound’s inhibition of stress-induced ulcers in preclinical models?

- Methodological Answer: Employ water-immersion restrained stress (WIRS) models in rodents. Administer the compound intraperitoneally and measure ulcer index, phospholipase A2 (PLA2) activity via fluorometric assays, and prostaglandin E2 (PGE2) levels using enzyme-linked immunosorbent assays (ELISA). Compare results with control groups receiving omeprazole or other anti-ulcer agents .

Q. How can contradictions in pharmacological data (e.g., dose-dependent efficacy vs. toxicity) be resolved?

- Methodological Answer: Conduct dose-response studies with rigorous statistical power (e.g., n ≥ 10 per group). Use nonlinear regression models to identify the therapeutic index. Validate assays with positive/negative controls and replicate experiments across independent labs. Cross-reference computational toxicity predictions (e.g., QSAR models) to identify structural liabilities .

Q. What computational methods are effective for optimizing reaction conditions during synthesis?

- Methodological Answer: Apply quantum chemical calculations (e.g., density functional theory, DFT) to map energy barriers for intermediate steps. Use machine learning (ML) platforms to screen solvent systems, catalysts, and temperatures. Validate predictions with high-throughput microreactor experiments. Iterative feedback between simulation and lab data accelerates optimization .

Q. How to design experiments evaluating the compound’s structure-activity relationships (SAR) for ulcer inhibition?

- Methodological Answer: Employ a factorial design (2^k) to vary substituents (e.g., alkyl chain length, sulfur position). Test derivatives in vitro for PLA2 inhibition and in vivo for ulcer prevention. Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What analytical techniques are suitable for studying interactions between the compound and phospholipase A2?

- Methodological Answer: Use molecular docking (AutoDock Vina) to predict binding affinity at PLA2’s catalytic site. Validate with surface plasmon resonance (SPR) to measure dissociation constants (KD). Complement with enzyme kinetics (Michaelis-Menten plots) to assess competitive/non-competitive inhibition .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.